molecular formula C21H13ClF2N2O2 B3519646 N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

Cat. No.: B3519646
M. Wt: 398.8 g/mol
InChI Key: PWIPPLXFAVTEDK-UHFFFAOYSA-N
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Description

“N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The compound also contains a phenyl group and an acetamide group . It’s important to note that the exact properties and uses of this specific compound may not be well-documented, as it is quite specialized .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and aromatic rings . The benzoxazole ring, phenyl group, and acetamide group all contribute to the overall structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Based on its structure, it’s likely to be a solid at room temperature . Other properties, such as its melting point, boiling point, and solubility, would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological systems in a variety of ways, depending on the specific context .

Properties

IUPAC Name

N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF2N2O2/c22-15-11-17(24)16(23)10-14(15)21-26-18-9-13(6-7-19(18)28-21)25-20(27)8-12-4-2-1-3-5-12/h1-7,9-11H,8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIPPLXFAVTEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide
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N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide

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